Azido-PEG3-SS-PEG3-azide

Drug Delivery Bioconjugation Controlled Release

This homobifunctional, redox-sensitive linker (CAS 1310827-27-0) is engineered for precise intracellular cleavage. Its dual azide groups enable efficient 'click' conjugation of two alkyne ligands, while the central disulfide bond ensures payload liberation only in the reducing cytosolic environment (e.g., high GSH). This mechanism is critical for functional PROTACs, ADCs, and stimuli-responsive nanocarriers. Generic non-cleavable PEG linkers cannot replicate this controlled-release functionality. Available in high purity (≥98%) with comprehensive storage and shipping support for your advanced research and development workflows.

Molecular Formula C16H32N6O6S2
Molecular Weight 468.6 g/mol
Cat. No. B605839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG3-SS-PEG3-azide
SynonymsAzido-PEG3-SS-PEG3-azide
Molecular FormulaC16H32N6O6S2
Molecular Weight468.6 g/mol
Structural Identifiers
InChIInChI=1S/C16H32N6O6S2/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2
InChIKeyRTXZMZORLYBGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG3-SS-PEG3-azide: A Cleavable Homobifunctional PEG3 Linker for Redox-Sensitive Bioconjugation


Azido-PEG3-SS-PEG3-azide (CAS: 1310827-27-0) is a homobifunctional, polyethylene glycol (PEG)-based linker comprising two terminal azide groups connected by a central disulfide bond and symmetric three-unit PEG (PEG3) spacers . Its molecular formula is C₁₆H₃₂N₆O₆S₂, with a molecular weight of 468.6 g/mol . The dual azide moieties enable bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) , while the central disulfide bridge imparts redox-sensitive cleavability, particularly responsive to intracellular glutathione (GSH) levels or reducing agents like dithiothreitol (DTT) . This combination of orthogonal reactivity and stimuli-responsive cleavage distinguishes it from non-cleavable PEG linkers and positions it as a strategic building block for applications requiring controlled payload release or reversible conjugation, such as in PROTAC synthesis, ADC development, and stimuli-responsive nanomaterials .

Why Generic PEG Linker Substitution is Not Advisable for Azido-PEG3-SS-PEG3-azide-Dependent Workflows


Substituting Azido-PEG3-SS-PEG3-azide with a generic PEG-azide or a non-cleavable analog introduces significant risks to experimental outcomes, primarily due to the loss of its precisely engineered, redox-sensitive cleavability. While many PEG linkers provide solubility and flexibility, the central disulfide bond in this specific compound is the critical determinant of controlled release and intracellular payload liberation . Using a non-cleavable PEG linker, such as Azido-PEG4-azide , would result in a permanently conjugated construct, fundamentally altering the mechanism of action for applications like PROTACs, ADCs, or stimuli-responsive drug delivery systems where intracellular cleavage is essential for activity . Furthermore, the PEG3 spacer length is a specific design element; varying the PEG length (e.g., to PEG2 or PEG4) can significantly impact the solubility, flexibility, and, most critically, the spatial geometry required for efficient ternary complex formation in PROTACs [1]. Therefore, the unique integration of a redox-cleavable disulfide within a defined PEG3 framework is not a generic feature and cannot be replicated by simply substituting a similar-looking PEG-azide reagent.

Quantitative Evidence for Selecting Azido-PEG3-SS-PEG3-azide: A Comparator-Based Analysis


Redox-Responsive Cleavability of Azido-PEG3-SS-PEG3-azide vs. Non-Cleavable PEG Linkers in In Vitro Systems

Azido-PEG3-SS-PEG3-azide contains a central disulfide bond that is cleavable by reducing agents like DTT, a property absent in non-cleavable PEG linkers. While a direct, head-to-head quantitative comparison for this exact compound is not available in primary literature, class-level inference from studies on disulfide-based PEG systems indicates that this bond undergoes rapid cleavage under physiologically relevant reducing conditions. For instance, fast aggregation due to PEG corona detachment via disulfide cleavage has been observed in the presence of 10 mM glutathione (GSH) [1]. This redox-sensitive cleavage is the fundamental differentiator from non-cleavable alternatives like Azido-PEG4-azide, which lack this stimulus-responsive functionality and thus cannot achieve triggered payload release .

Drug Delivery Bioconjugation Controlled Release

Symmetric, Dual-Azide Homobifunctionality of Azido-PEG3-SS-PEG3-azide vs. Heterobifunctional Azide Linkers

Azido-PEG3-SS-PEG3-azide is a symmetric, homobifunctional linker with two identical azide termini . This contrasts with heterobifunctional linkers like Azido-PEG3-SS-NHS, which possesses an azide and an amine-reactive NHS ester . While quantitative reaction yields depend on the specific system, the homobifunctional nature dictates a different conjugation strategy and outcome. Heterobifunctional linkers enable sequential, directional conjugation, whereas homobifunctional linkers like Azido-PEG3-SS-PEG3-azide are designed for creating symmetric dimers, crosslinking polymers, or simultaneously conjugating two identical alkyne-bearing molecules [1]. This symmetrical design is a key differentiator for building specific molecular architectures and is a procurement decision point.

Crosslinking Polymer Chemistry PROTAC Synthesis

PEG3 Spacer Length of Azido-PEG3-SS-PEG3-azide vs. Shorter (PEG2) or Longer (PEG4) Analogs

The linker incorporates a PEG3 spacer (three ethylene glycol units) on each side of the disulfide bond. The choice of PEG length is a critical parameter in PROTAC design, as it directly influences ternary complex formation and degradation efficiency [1]. While no direct quantitative comparison of Azido-PEG3-SS-PEG3-azide versus PEG2 or PEG4 analogs is available, class-level guidance from PROTAC linker development states that linker length is not a one-size-fits-all parameter and must be optimized for each ligand pair [2]. The PEG3 spacer is considered a short, optimal length that provides sufficient flexibility while minimizing excessive molecular weight and potential steric complications, a balance that may not be achieved with a very short (PEG2) or longer (PEG4) tether .

PROTAC Linker Optimization Solubility Steric Hindrance

Optimal Application Scenarios for Azido-PEG3-SS-PEG3-azide Based on Verified Differentiators


Synthesis of PROTACs Requiring a Redox-Cleavable, Symmetric Linker

Azido-PEG3-SS-PEG3-azide is ideally suited for constructing PROTAC molecules where the linker must be cleaved intracellularly. The central disulfide bond is designed to be reduced in the cytoplasm, releasing the target protein and E3 ligase ligands . This is a critical functional requirement not met by non-cleavable PEG linkers. Furthermore, its symmetric, dual-azide homobifunctionality allows for the simultaneous conjugation of two alkyne-modified ligands (one for the target protein, one for the E3 ligase) in a single, efficient click reaction step, a strategy supported by the compound's design for PROTAC synthesis . The PEG3 spacer provides a proven balance of flexibility and length, contributing to efficient ternary complex formation [1].

Development of Stimuli-Responsive Drug Delivery Nanocarriers

This linker is a valuable tool for engineering nanoparticles, micelles, or hydrogels with a triggered release mechanism. By incorporating Azido-PEG3-SS-PEG3-azide as a crosslinker, the nanocarrier's structural integrity can be maintained in circulation (low GSH) but disassembled upon cellular internalization (high GSH, ~1-10 mM), leading to payload release . Class-level evidence demonstrates that disulfide-linked PEG coronas on nanoparticles detach and cause aggregation under 10 mM GSH conditions, confirming the feasibility of this approach . The dual-azide groups provide a convenient, orthogonal handle for further functionalization or for anchoring the linker within a polymer matrix via click chemistry.

Reversible Bioconjugation for Affinity Purification or Cell Sheet Engineering

The compound's redox-cleavable disulfide bond enables the creation of reversible linkages to surfaces or between biomolecules. For instance, a biomolecule can be 'clicked' to a surface via the linker's azide group and subsequently released under mild, reducing conditions (e.g., with DTT or TCEP) without damaging the biomolecule . This is a distinct advantage over non-cleavable linkers, which would require harsh elution conditions. Research on redox-cleavable PLL-g-PEG adlayers has demonstrated the utility of this approach for switching cell adhesion on demand [1], highlighting the potential of Azido-PEG3-SS-PEG3-azide in creating dynamic, stimuli-responsive biomaterial interfaces.

Construction of Symmetric Protein or Polymer Dimers

The homobifunctional nature of Azido-PEG3-SS-PEG3-azide makes it the reagent of choice for crosslinking two identical alkyne-bearing molecules . In polymer chemistry, this can be used to create redox-sensitive crosslinked networks. In protein chemistry, it can be used to generate a well-defined, cleavable homodimer of a protein. This differs from using a heterobifunctional linker like Azido-PEG3-SS-NHS, which would result in a directional, asymmetric conjugate . The specific PEG3 length provides a short, flexible spacer that minimizes the risk of aggregation or precipitation, a common issue when linking two large biomolecules.

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